molecular formula C18H17N B13993932 I+/--Phenyl-1-naphthaleneethanamine CAS No. 211871-50-0

I+/--Phenyl-1-naphthaleneethanamine

Cat. No.: B13993932
CAS No.: 211871-50-0
M. Wt: 247.3 g/mol
InChI Key: KSGVPZVHNRIYFR-UHFFFAOYSA-N
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Description

Alpha-Phenyl-1-naphthaleneethanamine, also known as N-Phenyl-1-naphthalenamine, is an aromatic amine with the chemical formula C₁₆H₁₃N. This compound is notable for its structural complexity, featuring a naphthalene ring fused with a phenyl group through an ethanamine linkage. It is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-1-naphthaleneethanamine typically involves the reaction of naphthalene with phenylamine under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with phenylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of alpha-Phenyl-1-naphthaleneethanamine often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance production efficiency and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-1-naphthaleneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Phenyl-1-naphthaleneethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Phenyl-1-naphthaleneethanamine involves its interaction with molecular targets such as enzymes and receptors. It acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. The compound’s aromatic structure allows it to interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Alpha-Phenyl-1-naphthaleneethanamine can be compared with other similar compounds such as:

Conclusion

Alpha-Phenyl-1-naphthaleneethanamine is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it a valuable substance in scientific research and industrial processes

Properties

CAS No.

211871-50-0

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

2-naphthalen-1-yl-1-phenylethanamine

InChI

InChI=1S/C18H17N/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12,18H,13,19H2

InChI Key

KSGVPZVHNRIYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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